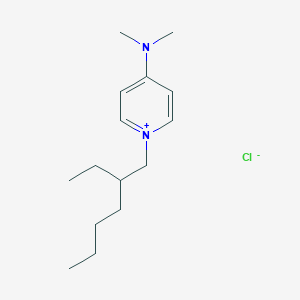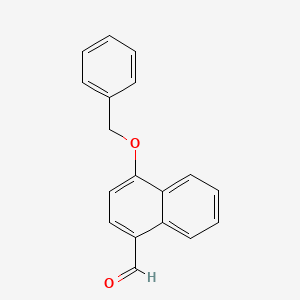
4-Benzyloxynaphthalene-1-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxynaphthalene-1-carboxaldehyde is an organic compound with the molecular formula C18H14O2 and a molecular weight of 262.31 g/mol It features a naphthalene ring system substituted with a benzyloxy group at the 4th position and a formyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzyloxynaphthalene-1-carboxaldehyde can be synthesized through various methods. One common approach involves a Friedel-Crafts acylation reaction between naphthalene and 4-benzyloxybenzoyl chloride, followed by a Vilsmeier-Haack formylation to introduce the formyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation and a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) for the Vilsmeier-Haack formylation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The benzyloxy group can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization of the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Aldol condensation reagents (e.g., base catalysts), Knoevenagel condensation reagents (e.g., amines)
Major Products:
Oxidation: 4-Benzyloxynaphthalene-1-carboxylic acid
Reduction: 4-Benzyloxynaphthalene-1-methanol
Condensation: Various carbon-carbon bonded products depending on the nucleophile used
Scientific Research Applications
Organic Synthesis: It serves as a useful intermediate or building block in the synthesis of more complex organic molecules.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in the design of biologically active molecules or as a probe in biochemical assays.
Medicinal Chemistry: It may be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Benzyloxynaphthalene-1-carboxaldehyde largely depends on its chemical reactivity. The formyl group acts as a reactive electrophile, making the compound suitable for various condensation reactions. The benzyloxy group can activate the aromatic ring towards electrophilic substitution, facilitating further functionalization. These properties enable the compound to participate in a wide range of chemical transformations, making it a versatile tool in organic synthesis.
Comparison with Similar Compounds
4-Methoxynaphthalene-1-carboxaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.
4-Hydroxynaphthalene-1-carboxaldehyde: Similar structure but with a hydroxyl group instead of a benzyloxy group.
4-Benzyloxynaphthalene-2-carboxaldehyde: Similar structure but with the formyl group at the 2nd position instead of the 1st position.
Uniqueness: 4-Benzyloxynaphthalene-1-carboxaldehyde is unique due to the presence of both a benzyloxy group and a formyl group on the naphthalene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound for various synthetic applications.
Properties
IUPAC Name |
4-phenylmethoxynaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-15-10-11-18(17-9-5-4-8-16(15)17)20-13-14-6-2-1-3-7-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVHJLATONZLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)

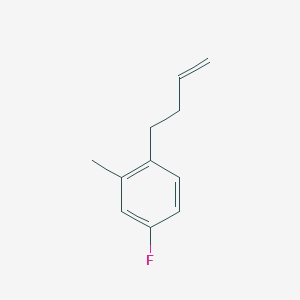
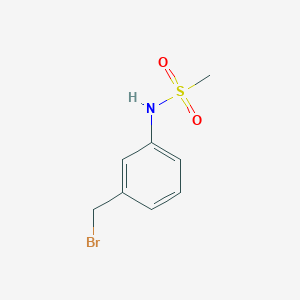
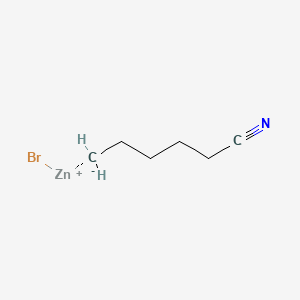
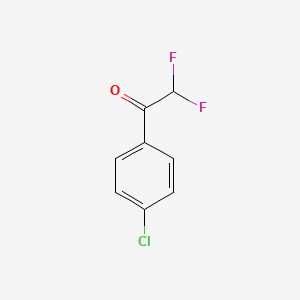
![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)
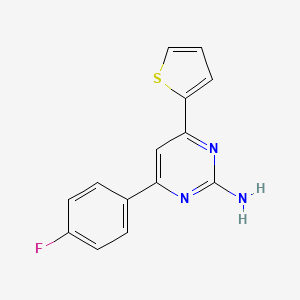
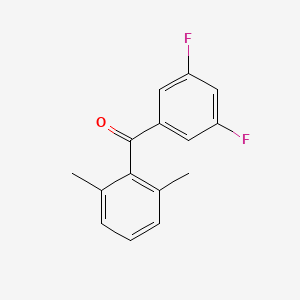
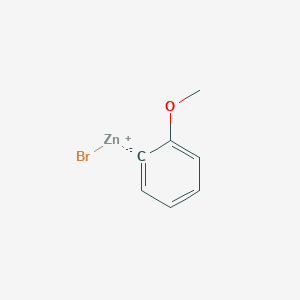
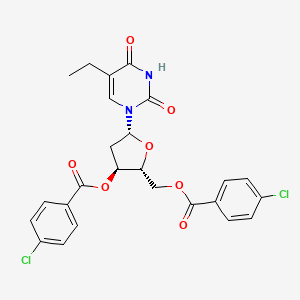
![Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine](/img/structure/B6316529.png)
